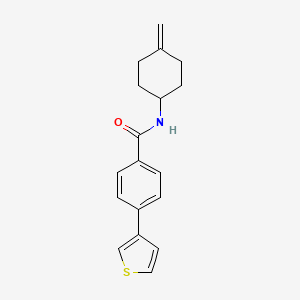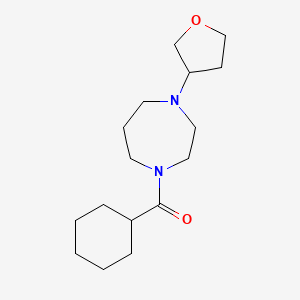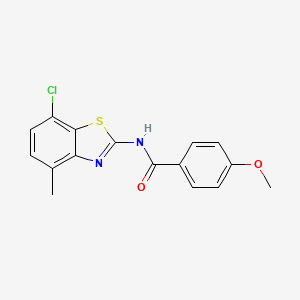
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is responsible for activating the ubiquitin-like protein NEDD8, which is involved in regulating the activity of numerous proteins in cells. MLN4924 has been shown to have potential as an anticancer agent and is currently being studied in clinical trials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has shown the synthesis of compounds related to 4-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating their potential in creating new molecules with antibacterial and antifungal properties. Patel and Dhameliya (2010) synthesized a series of compounds exhibiting promising antibacterial activities, indicating the chemical's utility in developing antimicrobial agents (Patel & Dhameliya, 2010).
Corrosion Inhibition
Aouine et al. (2011) explored the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione derivatives, including structures similar to the chemical of interest, for their application as corrosion inhibitors for mild steel in acidic media. This study showcases the compound's potential in materials science, particularly in protecting metals against corrosion (Aouine et al., 2011).
Antibacterial Studies
Adam et al. (2016) derived compounds from 4-(1,3-dioxoisoindolin-2-yl) structures, showing antibacterial activity towards gram-positive and gram-negative bacteria. This underscores the compound's relevance in medical research for developing new antibiotics (Adam et al., 2016).
Anti-fibrosis Drug Potential
Kim et al. (2008) investigated a novel ALK5 inhibitor, closely related to the 4-(1,3-dioxoisoindolin-2-yl) structure, demonstrating its potential as an oral anti-fibrotic drug. This study indicates the compound's applicability in treating fibrosis, showcasing its therapeutic potential (Kim et al., 2008).
Material Science and Polymer Research
Research into optically active polyamides containing 1,3-dioxoisoindolin-2-yl units, as conducted by Faghihi et al. (2010), highlights the compound's role in developing new materials with specific optical properties. These materials could find applications in various fields, including electronics and photonics (Faghihi et al., 2010).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-13-6-11-18(22-12-13)23-19(25)14-7-9-15(10-8-14)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-12H,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSCQYFMBWXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)


![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
